An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: A Building Block for Proteolytically Resistant Peptidomimetics
An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: A Building Block for Proteolytically Resistant Peptidomimetics
Introduction: Beyond the Alpha-Amino Acid Paradigm
In the landscape of peptide-based drug discovery and development, the pursuit of enhanced therapeutic properties is paramount. While peptides derived from natural α-amino acids offer remarkable specificity and biological activity, their application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. Fmoc-L-beta-Lys(Boc)-OH emerges as a pivotal building block designed to overcome this fundamental challenge. As a protected derivative of L-β-homolysine, it introduces an additional carbon into the peptide backbone, fundamentally altering its conformational and biochemical properties.
This guide provides an in-depth technical overview of Fmoc-L-beta-Lys(Boc)-OH for researchers, chemists, and drug development professionals. We will explore its core properties, the strategic rationale for its use, and provide field-proven protocols for its successful incorporation into synthetic peptides using modern solid-phase methodologies.
Section 1: The Strategic Advantage of Incorporating β-Amino Acids
The decision to incorporate a β-amino acid like β-lysine into a peptide sequence is a strategic one, driven by the goal of creating superior peptidomimetics. The primary advantages stem from two key consequences of extending the peptide backbone.
Enhanced Proteolytic Resistance
The most significant advantage of β-peptides is their profound resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely evolved to recognize and bind the specific backbone conformation of α-peptides. The altered spacing of the carbonyl and amino groups in a β-peptide backbone disrupts this recognition, rendering the peptide bond resistant to cleavage.[1][2] This intrinsic stability translates to a longer in-vivo half-life, a critical attribute for any peptide therapeutic.
Novel Secondary Structures and Conformational Control
The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility, allowing β-peptides to fold into unique and highly stable secondary structures not accessible to their α-peptide counterparts.[1] These include various helices (8-helix, 10-helix, 12-helix, 14-helix), turns, and pleated sheets. This capability allows for the precise design of scaffolds that can mimic the spatial arrangement of side chains in a native peptide's binding epitope, but on a more robust and stable backbone. This is a powerful tool for designing potent receptor agonists, antagonists, and inhibitors of protein-protein interactions.[1]
Section 2: Core Physicochemical Properties
Fmoc-L-beta-Lys(Boc)-OH is a white to off-white solid powder. Its chemical identity is confirmed by its CAS number, 219967-68-7.[3] The molecule is strategically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Chemical structure of Fmoc-L-beta-Lys(Boc)-OH.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | PubChem[3] |
| CAS Number | 219967-68-7 | PubChem[3] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[3] |
| Molecular Weight | 468.54 g/mol | PubChem[3] |
| Appearance | White to off-white solid | ChemicalBook[4] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water. | ChemicalBook (for α-analog)[4][5] |
| Storage | Store at 2-8°C, protected from moisture. | Sigma-Aldrich (for α-analog)[6] |
| Melting Point | 130-135 °C (decomposes) | ChemicalBook (for α-analog)[4][5] |
Note: Some physical data, such as melting point and specific solubility, are reported for the more common α-analog, Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9), and should be considered indicative for the β-analog.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-beta-Lys(Boc)-OH is designed for seamless integration into the standard Fmoc/tBu solid-phase peptide synthesis workflow. The core of this strategy is the principle of orthogonality, where two different classes of protecting groups are used, each removable by a distinct chemical mechanism.
-
N-α-Fmoc Group (Base-Labile): The Fluorenylmethyloxycarbonyl group protects the β-amino group. It is stable to acidic conditions but is rapidly removed by a secondary amine base, typically piperidine in DMF. This allows for the stepwise elongation of the peptide chain.[2]
-
N-ε-Boc Group (Acid-Labile): The tert-Butoxycarbonyl group protects the side-chain amino group of the lysine residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), which is used in the final step to cleave the completed peptide from the solid support.[5][7]
Caption: Mechanism of Fmoc deprotection via base-catalyzed β-elimination.
Boc Group Removal (Acidolysis):
Caption: Mechanism of Boc deprotection via trifluoroacetic acid (TFA).
Section 4: Conclusion
Fmoc-L-beta-Lys(Boc)-OH is more than just a protected amino acid; it is a strategic tool for the rational design of advanced peptidomimetics. By enabling the synthesis of peptides with enhanced proteolytic stability and novel conformational properties, it provides a direct solution to some of the most persistent challenges in peptide-based drug development. The orthogonal Fmoc/tBu protection scheme allows for its straightforward use in well-established SPPS protocols, provided that special consideration is given to the potentially slower coupling kinetics. A thorough understanding of its properties and the application of validated protocols, as detailed in this guide, will empower researchers to successfully leverage this versatile building block in the creation of next-generation peptide therapeutics and research tools.
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